6-Phenylisoquinoline (CAS 70125-61-0): Chemical Properties, Synthetic Methodologies, and Advanced Applications in Drug Discovery
6-Phenylisoquinoline (CAS 70125-61-0): Chemical Properties, Synthetic Methodologies, and Advanced Applications in Drug Discovery
Executive Summary
6-Phenylisoquinoline (CAS 70125-61-0) is a privileged bicyclic heteroaromatic scaffold characterized by an isoquinoline core with a phenyl substituent at the C6 position. This specific structural modification significantly alters the electronic distribution and lipophilicity of the parent isoquinoline, transforming it into a highly versatile intermediate for advanced medicinal chemistry. As a Senior Application Scientist, understanding the physicochemical behavior and synthetic tractability of this molecule is paramount. This whitepaper provides an in-depth technical analysis of 6-phenylisoquinoline, detailing its core properties, validated synthetic protocols, and its critical role in developing targeted therapeutics, including kinase inhibitors and viral polymerase antagonists.
Physicochemical Profiling & Molecular Dynamics
The addition of the phenyl ring to the isoquinoline core creates a highly conjugated, planar system. This structural feature dictates both its physical properties and its behavior in biological assays.
Quantitative Data Summary
Data aggregated from computational models and chemical databases[1].
| Property | Value | Causality / Impact in Drug Design |
| CAS Registry Number | 70125-61-0 | Unique identifier for regulatory compliance and chemical sourcing. |
| Molecular Formula | C15H11N | Defines the baseline atomic composition and molecular weight. |
| Molecular Weight | 205.25 g/mol | Low molecular weight allows for extensive downstream functionalization while remaining well within Lipinski's Rule of 5 parameters. |
| LogP (Octanol/Water) | ~3.90 | High lipophilicity drives cellular membrane permeability but necessitates specific formulation strategies for aqueous assays[1]. |
| Water Solubility (Log10WS) | -5.64 mol/L | Poor aqueous solubility; requires DMSO or specialized co-solvents for in vitro biological evaluation[1]. |
| McGowan Volume | 165.21 ml/mol | Indicates the steric bulk of the molecule, a crucial metric for predicting its fit into hydrophobic enzyme pockets[1]. |
Synthetic Methodologies: De Novo Construction & Derivatization
The synthesis of 6-phenylisoquinoline and its derivatives requires careful consideration of the electron-deficient nature of the isoquinoline ring. Traditional organometallic approaches (like Grignard reagents) can inadvertently attack the electrophilic C1 position. Therefore, palladium-catalyzed cross-coupling is the industry standard.
Protocol 1: Synthesis of 6-Phenylisoquinoline via Suzuki-Miyaura Cross-Coupling
This protocol utilizes a biphasic system to ensure the stability of the heteroaromatic core while driving the coupling to completion.
Step-by-Step Methodology:
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Preparation: Charge a flame-dried Schlenk flask with 6-bromoisoquinoline (1.0 equiv) and phenylboronic acid (1.2 equiv).
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Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation side reactions at elevated temperatures.
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Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%) and Potassium Carbonate (K2CO3) (2.0 equiv).
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Causality: The tetrakis catalyst provides a robust Pd(0) source. The mild inorganic base activates the boronic acid to form the reactive boronate complex, facilitating the transmetalation step without degrading the isoquinoline nitrogen.
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Solvent System: Suspend the mixture in a degassed 2:1:1 mixture of Toluene/Ethanol/Water.
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Causality: This specific biphasic system ensures that both the highly lipophilic organic substrates and the inorganic base are fully solvated, maximizing the interfacial reaction rate.
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Degassing: Perform three rigorous freeze-pump-thaw cycles.
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Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.
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Reaction: Heat the mixture to 95 °C under an argon atmosphere for 14 hours.
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Self-Validating Checkpoint: Analyze an aliquot of the crude mixture via LC-MS. The protocol is validated when the 6-bromoisoquinoline peak (M+H ~208/210) disappears, and a dominant new peak at m/z 206.1 [M+H]+ emerges, confirming successful cross-coupling.
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Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Synthetic workflow and downstream derivatization of 6-Phenylisoquinoline.
Advanced Applications in Medicinal Chemistry
A. HIV Reverse Transcriptase & RNase H Inhibitors
6-Phenylisoquinoline is a direct precursor in the synthesis of 2-hydroxy-6-phenylisoquinoline-1,3(2H,4H)-dione (HID) derivatives[2]. These compounds are highly potent active-site inhibitors of HIV Reverse Transcriptase-associated Ribonuclease H (RNase H)[3].
Mechanistic Causality: The HIV RNase H active site relies on two divalent metal ions (Mg2+ or Mn2+) to cleave the RNA strand of the RNA:DNA replication intermediate[2]. The N-hydroxy imide core of the HID derivative provides a critical "chelating triad" of oxygen atoms that sequester these metals, completely halting viral catalysis[3]. Furthermore, the C6-phenyl group is not merely a structural spacer; it actively projects into a highly conserved hydrophobic pocket adjacent to the active site. This anchoring mechanism drastically increases binding affinity and selectivity over host cellular RNase H orthologs[3].
Protocol 2: Synthesis of HID Derivatives from 6-Phenylisoquinoline Precursors
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Precursor Activation: Dissolve 6-phenylhomophthalic acid (derived from the oxidation of 6-phenylisoquinoline) and O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (NH2OTHP, 1.2 equiv) in anhydrous toluene[3].
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Coupling: Reflux for 5 minutes, then add 1,1'-Carbonyldiimidazole (CDI, 1.0 equiv) dropwise[3].
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Causality: CDI activates the carboxylic acids for nucleophilic attack by the protected hydroxylamine. This drives the cyclization into the imide core smoothly without requiring harsh, dehydrating mineral acids that could degrade the substrate[3].
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Deprotection: Treat the isolated THP-protected intermediate with catalytic p-toluenesulfonic acid (p-TSA) in methanol for 2-3 hours at room temperature[2].
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Causality: Mild acidic methanolysis selectively cleaves the THP acetal to reveal the active N-hydroxy pharmacophore without hydrolyzing the sensitive imide ring[2].
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Self-Validating Checkpoint: High-Resolution Mass Spectrometry (HRMS-ESI) must show an [M-H]- peak at m/z 252.06 (calculated for C15H10NO3), confirming the structural integrity of the final HID inhibitor.
Pharmacological mechanism of HID derivatives in HIV RNase H inhibition.
B. Kinase Inhibition (Oncology and Neurodegeneration)
Isoquinoline-1,3-diones derived from 6-phenylisoquinoline serve as foundational scaffolds for Cyclin-Dependent Kinase (CDK) inhibitors[4]. CDKs regulate the cell cycle, and their dysregulation is a hallmark of both oncology and neurodegenerative diseases such as Alzheimer's[4]. The planar isoquinoline core mimics the purine ring of ATP, acting as a competitive inhibitor at the kinase ATP-binding cleft, thereby arresting cells in the G1 or G2/M phases and triggering apoptosis[4].
C. Chemoselective Catalytic Hydrogenation
In advanced synthetic methodology, 6-phenylisoquinoline is utilized as a substrate to study the chemoselective reduction of heteroaromatics[5]. Using a specialized Ruthenium catalyst with a chiral trans-chelating ligand (e.g., PhTRAP), the carbocycle (the benzene ring portion) is selectively hydrogenated over the pyridine ring, yielding 5,6,7,8-tetrahydro-6-phenylisoquinoline[5].
Mechanistic Causality: Typically, the nitrogen-containing ring of an isoquinoline is more susceptible to reduction. However, the extremely large bite angle of the PhTRAP ligand alters the electronic and steric environment of the Ru center, directing hydride transfer exclusively to the carbocycle and achieving highly unusual chemoselectivity[6].
References
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Chemical Properties of 6-Phenylisoquinoline (CAS 70125-61-0). Cheméo.[Link]
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Synthesis, Biological Evaluation and Molecular Modeling of 2-Hydroxyisoquinoline-1,3-dione Analogues as Inhibitors of HIV Reverse Transcriptase Associated Ribonuclease H and Polymerase. National Institutes of Health (NIH) / PubMed Central.[Link]
- Substituted isoquinoline-1,3(2h,4h)-diones, 1-thioxo-1,4-dihydro-2h-isoquinoline-3-ones and 1,4-dihydro-3(2h)-isoquinolones and use thereof as kinase inhibitor.
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Ruthenium-Catalyzed Chemo- and Enantioselective Hydrogenation of Isoquinoline Carbocycles. Journal of the American Chemical Society (Referenced via DICP).[Link]
Sources
- 1. 6-Phenylisoquinoline (CAS 70125-61-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Synthesis, Biological Evaluation and Molecular Modeling of 2-Hydroxyisoquinoline-1,3-dione Analogues as Inhibitors of HIV Reverse Transcriptase Associated Ribonuclease H and Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluations of N-Hydroxy thienopyrimidine-2,4-diones as Inhibitors of HIV Reverse Transcriptase-Associated RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007075783A2 - Substituted isoquinoline-1,3(2h,4h)-diones, 1-thioxo-1,4-dihydro-2h-isoquinoline-3-ones and 1,4-dihydro-3(2h)-isoquinolones and use thereof as kinase inhibitor - Google Patents [patents.google.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
